molecular formula C9H11NO3 B11805536 5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B11805536
M. Wt: 181.19 g/mol
InChI Key: XDDTUCKCFCEYAA-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with a fused furo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a suitable aldehyde or ketone reacts with an amine to form the desired furo-pyridine structure . The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is unique due to its furo-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-furo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-10-3-2-7-6(5-10)4-8(13-7)9(11)12/h4H,2-3,5H2,1H3,(H,11,12)

InChI Key

XDDTUCKCFCEYAA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(O2)C(=O)O

Origin of Product

United States

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